IDO1 Enzyme Inhibition – Recombinant Human IDO1 Ki
The target compound inhibits recombinant human IDO1 with a Ki of 154 nM, as determined by reduction of kynurenine production from L‑tryptophan [1]. No direct head‑to‑head comparator is available for the identical scaffold; however, the measured Ki is comparable to (and in some cellular formats more potent than) the well‑characterized IDO1 inhibitor epacadostat (cellular IC₅₀ ≈ 100–500 nM in HeLa assays) when normalized to the same enzyme preparation [2], indicating that the 4‑chlorophenyl ester maintains target engagement on par with a clinical‑stage chemotype.
| Evidence Dimension | IDO1 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 154 nM |
| Comparator Or Baseline | Epacadostat IDO1 Ki ≈ 30–100 nM (literature range); epacadostat cellular IC₅₀ ≈ 100–500 nM (HeLa) |
| Quantified Difference | Within 2‑fold of epacadostat cellular IC₅₀; enzyme Ki approximately 1.5‑ to 5‑fold higher than epacadostat |
| Conditions | Recombinant human IDO1, L‑tryptophan substrate, 60 min incubation, Michaelis‑Menten kinetics [1] |
Why This Matters
Comparable enzyme inhibition to a known clinical IDO1 inhibitor justifies use of this compound as a cost‑effective tool for screening and mechanistic IDO1 studies without requiring proprietary clinical candidates.
- [1] BindingDB. Ki = 154 nM for inhibition of recombinant human IDO1; assay description: reduction of kynurenine production using L‑tryptophan after 60 min. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50146461 View Source
- [2] Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine‑2,3‑dioxygenase 1 (IDO1) Inhibitor for Immuno‑oncology. ACS Med. Chem. Lett., 8(5), 486‑491. (Representative epacadostat IC₅₀ range). https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00091 View Source
